Bromophos-ethyl-d10
Description
Bromophos-ethyl-d10 is a deuterated isotopologue of Bromophos-ethyl (C10H12BrCl2O3PS), where ten hydrogen atoms are replaced by deuterium. This modification results in a molecular formula of C10D10BrCl2O3PS and a molecular weight increase of ~10 atomic mass units (amu) compared to the non-deuterated form (394.049 vs. ~404 amu). Deuterated compounds like this compound are critical in analytical chemistry as internal standards for gas chromatography (GC) and mass spectrometry (MS), enabling precise quantification by mitigating matrix effects and instrument variability .
The structural backbone of this compound includes a 4-bromo-2,5-dichlorophenyl group linked to a diethyl phosphorothioate ester. Its IUPAC name is O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate-d10. The deuterium substitution typically occurs in the ethyl groups (C-D bonds), ensuring minimal alteration to chromatographic behavior while providing distinct spectral signatures for detection .
Properties
Molecular Formula |
C₁₀H₂D₁₀BrCl₂O₃PS |
|---|---|
Molecular Weight |
404.11 |
Synonyms |
Phosphorothioic Acid O-(4-Bromo-2,5-dichlorophenyl) O,O-Diethyl Ester-d10; Bromophos A-d10; Ethyl Bromophos-d10; Filariol-d10; Filariol 60-d10; Nexagan-d10; Nexagan G-d10; O,O-Diethyl O-(2,5-Dichloro-4-bromophenyl) Thiophosphate-d10; O-(4-Bromo-2,5-d |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bromophos-ethyl (Non-Deuterated)
Key Differences:
| Property | Bromophos-ethyl | Bromophos-ethyl-d10 |
|---|---|---|
| Molecular Formula | C10H12BrCl2O3PS | C10D10BrCl2O3PS |
| Molecular Weight (amu) | 394.049 | ~404 |
| Retention Index (GC) | 2450 (HP-5MS column) | Slightly higher (Δ +5–10) |
| Applications | Pesticide residue analysis | Internal standard for GC/MS |
This compound exhibits nearly identical chemical reactivity and polarity to its non-deuterated counterpart. However, the increased molecular weight and isotopic substitution result in a marginally higher retention time in GC analysis, which is critical for distinguishing it from the target analyte during quantification .
CAS 1761-61-1 (C7H5BrO2)
While structurally distinct from this compound, CAS 1761-61-1 (a brominated aromatic compound) shares analytical relevance in residue testing. Key contrasts include:
| Property | This compound | CAS 1761-61-1 |
|---|---|---|
| Molecular Class | Organophosphate | Brominated benzoic acid |
| Solubility (Water) | Not reported | 0.687 mg/ml (0.00342 mol/l) |
| Log S (ESOL) | Not reported | -2.47 |
| Hazard Profile | Organophosphate toxicity | H302 (oral toxicity) |
CAS 1761-61-1’s higher solubility and lower molecular weight (201.02 amu) make it suitable for aqueous-phase studies, whereas this compound is optimized for non-polar matrices (e.g., soil, food extracts) .
Other Deuterated Organophosphates
Deuterated analogs of pesticides like Chlorpyrifos-d10 or Diazinon-d10 share functional similarities with this compound in analytical workflows. For example:
- Chlorpyrifos-d10: Used alongside this compound in multi-residue GC/MS methods. Differences in retention indices ensure non-overlapping peaks.
- Diazinon-d10: Exhibits a lower retention index (~2200) compared to this compound, aiding in method specificity .
Analytical Data and Research Findings
Table 1: GC Parameters for Bromophos-ethyl vs. This compound
| Column Type | Active Phase | Temperature (°C) | Retention Index (I) |
|---|---|---|---|
| HP-5MS | 5% Phenyl | 150–280 | 2450 |
| HP-5MS | 5% Phenyl | 150–280 | 2455–2460 (d10) |
Deuterated analogs show a consistent +5–10 retention index shift, enabling reliable discrimination in complex matrices .
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | Log S (ESOL) | Hazard Statement |
|---|---|---|---|
| This compound | ~404 | Not reported | H311, H410 |
| CAS 1761-61-1 | 201.02 | -2.47 | H302 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
